molecular formula C17H13ClO2 B1649298 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one CAS No. 1378388-20-5

3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one

Cat. No. B1649298
M. Wt: 284.7
InChI Key: BBBRYVDJZUVJPB-UHFFFAOYSA-N
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Description

3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one is a chemical compound with the linear formula C14H12ClN . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular weight of this compound is 229.711 . The IUPAC Standard InChI is available, which can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

This compound is a white to light yellow to light orange powder to crystal .

Scientific Research Applications

Green Synthesis Methods

Esmaeilpour et al. (2015) developed an environmentally benign procedure for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, highlighting the operational simplicity, excellent yields, and the reusability of the catalyst without significant loss of activity (Esmaeilpour, Javidi, Dehghani, & Nowroozi Dodeji, 2015).

Regioselective Synthesis

Yu et al. (2014) developed a method for regioselective synthesis of 9,10-dihydro-6H-chromeno[4,3-d]imidazo[1,2-a]pyridin-6-one derivatives, offering advantages such as convenient operation, short reaction times, and excellent yields (Yu, Chen, Hao, Yan, Huang, & Lin, 2014).

Heterogeneous Catalysis

Hazeri et al. (2014) reported the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst, demonstrating the advantages of using a non-toxic, biodegradable catalyst for such syntheses (Hazeri, Maghsoodlou, Mir, Kangani, Saravani, & Molashahi, 2014).

Supramolecular Structure and Synthesis

Padilla-Martínez et al. (2011) studied the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, obtained by oxidative cyclization, providing insights into the molecular conformations and interactions relevant to the synthesis of chromene derivatives (Padilla-Martínez, Flores-Larios, García-Báez, González, Cruz, & Martínez-Martínez, 2011).

Biological Activity

Garazd et al. (2002) studied the Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones for their pharmacological screening, revealing neuroleptic and tranquilizing activities. This showcases the potential of 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one derivatives in pharmaceutical applications (Garazd, Panteleimonova, Garazd, & Khilya, 2002).

Safety And Hazards

This compound is classified as having acute toxicity (oral), Category 4, and is harmful if swallowed . It is advised not to use it through ingestion, inhalation, or dermal routes .

properties

IUPAC Name

3-chloro-5,9,10,11-tetrahydronaphtho[7,6-c]isochromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO2/c18-12-4-5-13-11(6-12)9-20-17-8-14-10(7-15(13)17)2-1-3-16(14)19/h4-8H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBRYVDJZUVJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C(=O)C1)OCC4=C3C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175575
Record name 3-Chloro-10,11-dihydro-5H-benzo[d]naphtho[2,3-b]pyran-8(9H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one

CAS RN

1378388-20-5
Record name 3-Chloro-10,11-dihydro-5H-benzo[d]naphtho[2,3-b]pyran-8(9H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1378388-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-10,11-dihydro-5H-benzo[d]naphtho[2,3-b]pyran-8(9H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 1 L flask containing palladium(II) pivalate (1.18 g, 3.8 mmol), tri(4-fluorophenyl)phosphine (1.20 g, 3.8 mmol), pivalic acid (2.33 g, 22.8 mmol) and potassium carbonate (31.8 g, 228 mmol) was added a solution of 7-(2-bromo-5-chlorobenzyloxy)-3,4-dihydronaphthalen-1(2H)-one (27.8 g, 76.2 mmol) in dimethyacetamide (380 mL). The flask was evacuated and backfilled with argon 5 times and then stirred under argon at 60° C. for 24 hours. The reaction was cooled to room temperature and diluted with MTBE and water. The resulting biphasic mixture was stirred for 3 hours and filtered through Celite, rinsing with MTBE. The organic layer of the filtrate was separated and then washed twice with water and once with brine. The organics were then dried with magnesium sulfate, filtered, concentrated and purified by flash column chromatography (Hexanes/DCM) to yield 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one (14.4 g, 67% yield) as an off-white solid.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step Two
Quantity
31.8 g
Type
reactant
Reaction Step Two
Quantity
1.18 g
Type
catalyst
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one
Reactant of Route 2
3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one
Reactant of Route 3
3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one
Reactant of Route 4
3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one
Reactant of Route 5
3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one
Reactant of Route 6
3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one

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